molecular formula C9H12ClN3O B2459214 2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol CAS No. 2200611-94-3

2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol

Cat. No. B2459214
M. Wt: 213.67
InChI Key: URWAKZGBCZPJPN-UHFFFAOYSA-N
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Description

“2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol” is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.6712.



Synthesis Analysis

While I couldn’t find specific synthesis information for “2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol”, there is a related compound, rilpivirine, which has a synthesis method described in a research article3. The synthesis of rilpivirine is divided into three steps: synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (intermediate 2); synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (intermediate 3); and synthesis of rilpivirine3.



Molecular Structure Analysis

I couldn’t find specific information on the molecular structure of “2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol”.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol”.



Physical And Chemical Properties Analysis

I couldn’t find specific information on the physical and chemical properties of “2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol”.


Safety And Hazards

I couldn’t find specific information on the safety and hazards of “2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol”.


Future Directions

I couldn’t find specific information on the future directions of “2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol”.


I hope this information is helpful. If you have any other questions or need further clarification, feel free to ask.


properties

IUPAC Name

2-[(5-chloropyrimidin-2-yl)-methylamino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-13(7-2-3-8(7)14)9-11-4-6(10)5-12-9/h4-5,7-8,14H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWAKZGBCZPJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1O)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol

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